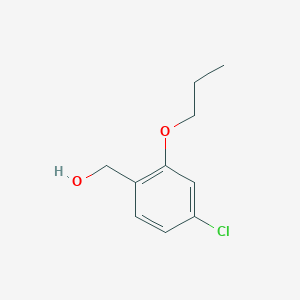
(4-Chloro-2-propoxyphenyl)methanol
Overview
Description
(4-Chloro-2-propoxyphenyl)methanol, also known as 4-Chloro-2-propylphenol (4-CPP), is a chemical compound that is used in a variety of applications. It is a white solid that has a molecular weight of around 172.58 g/mol and a melting point of around 57-58°C. 4-CPP has a wide range of applications, from being used as a precursor in the synthesis of pharmaceuticals to being used as a fungicide in agriculture. It is also used in the synthesis of other compounds, such as 2-chloro-4-propylphenol, which is used in the production of polymers.
Future Directions
: Hao Qi, Xuewen Wu & Hehuan Huan. “Simulation and comprehensive technical, economic, and environmental assessments of carbon dioxide capture for methanol production through flue gas of a combined cycle power plant.” International Journal of Energy and Environmental Engineering, 14, 405–429 (2023). Link
: “Plant-to-planet analysis of CO₂-based methanol processes.” RSC Publishing. Link
: ChemicalBook. “(4-Chloro-2-propoxyphenyl)methanol (1613412-81-9) - Chemical Properties, Structure, Melting Point, Boiling Point, Density, Molecular Formula, Molecular Weight, Physical Properties, Toxicity, Customs Codes.” Link
: ChemicalBook. "(4-Chloro-2-propoxyphenyl)methanol (1613412-81-9) - 化学性质,熔点
properties
IUPAC Name |
(4-chloro-2-propoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSFZIFCYPTGTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-propoxyphenyl)methanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

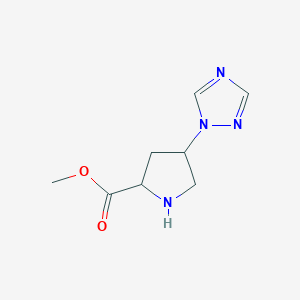
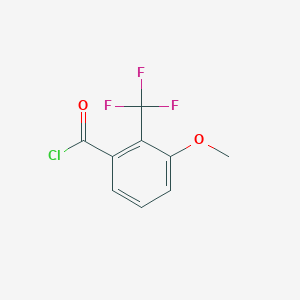
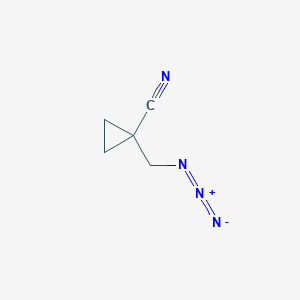

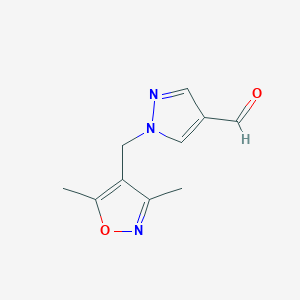
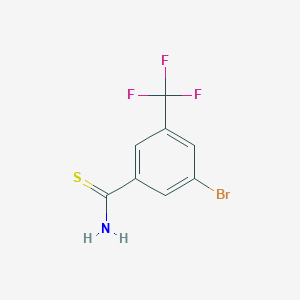
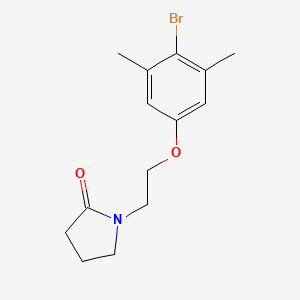
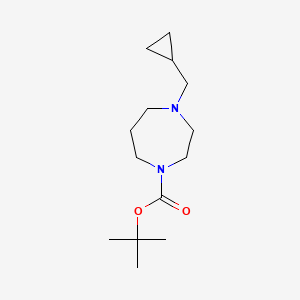
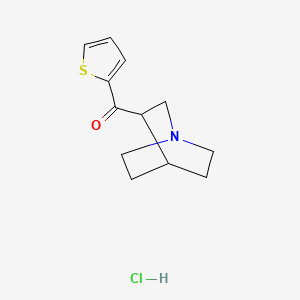
![2-[(3-Chloropyrazin-2-yl)(methyl)amino]acetic acid](/img/structure/B1472092.png)


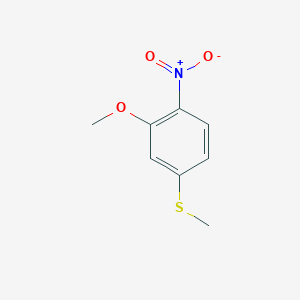
![5-(2-Aminoethyl)-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1472098.png)